trans 2-Methyl-cyclopropanecarboxamidine hydrochloride

medicinal chemistry scaffold design physicochemical properties

Researchers requiring a trans-2-methyl-substituted cyclopropane amidine scaffold often face substitution with unsubstituted analogs, which lack the essential methyl group for target engagement. This racemic trans-2-methylcyclopropanecarboxamidine hydrochloride (CAS 2241140-32-7) provides the exact stereochemical configuration needed for muscarinic M3 antagonist and PDE4 inhibitor programs. - Enables fragment-based screening with a rigid, 3D scaffold that enhances binding entropy. - Serves as a key intermediate for constructing 2-(2-methylcyclopropyl)pyrimidine derivatives (J. Med. Chem. 2004). - Supplied at ≥95% purity as a racemic mixture, ready for chiral HPLC/SFC method development.

Molecular Formula C5H11ClN2
Molecular Weight 134.61
CAS No. 2241140-32-7
Cat. No. B2393697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans 2-Methyl-cyclopropanecarboxamidine hydrochloride
CAS2241140-32-7
Molecular FormulaC5H11ClN2
Molecular Weight134.61
Structural Identifiers
SMILESCC1CC1C(=N)N.Cl
InChIInChI=1S/C5H10N2.ClH/c1-3-2-4(3)5(6)7;/h3-4H,2H2,1H3,(H3,6,7);1H/t3-,4-;/m1./s1
InChIKeyZCODWWZBLBLZTR-VKKIDBQXSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

trans 2-Methyl-cyclopropanecarboxamidine hydrochloride: Profile and Procurement


trans 2-Methyl-cyclopropanecarboxamidine hydrochloride is a racemic trans-disubstituted cyclopropanecarboximidamide hydrochloride salt with the molecular formula C5H11ClN2 and a molecular weight of 134.61 g/mol . It belongs to the class of cyclopropane-bearing amidine hydrochlorides, which are employed as constrained scaffolds and reactive intermediates in medicinal chemistry and organic synthesis. This compound is supplied as a racemic mixture of the (1R,2R) and (1S,2S) enantiomers and is offered by specialty chemical vendors as a versatile small-molecule scaffold for laboratory research .

trans 2-Methyl-cyclopropanecarboxamidine hydrochloride: Substitution Limitations


Cyclopropanecarboxamidine hydrochlorides are not interchangeable building blocks. The introduction of a trans-2-methyl substituent onto the cyclopropane ring alters both the molecular geometry and the steric environment of the amidine warhead. The unsubstituted parent compound (cyclopropanecarboxamidine hydrochloride, MW 120.58) lacks the additional methyl group that increases the scaffold's molecular weight to 134.61 g/mol and imposes a defined trans relationship between the amidine and the methyl substituent . This stereochemical and steric differentiation directly affects molecular recognition events, conformational preferences, and downstream reactivity in amidation or heterocycle-forming reactions. Consequently, a generic substitution with the unsubstituted or a differently substituted analog is not valid when the trans-2-methyl configuration is required for target engagement or synthetic pathway integrity.

trans 2-Methyl-cyclopropanecarboxamidine hydrochloride: Comparative Evidence


Molecular Weight and Scaffold Complexity vs. Unsubstituted Analog

The target compound possesses a molecular weight of 134.61 g/mol, which is 14.03 g/mol higher than the unsubstituted cyclopropanecarboxamidine hydrochloride (120.58 g/mol) . This increase corresponds precisely to the addition of one methylene unit (CH2, exact mass 14.01565) and reflects the incorporation of a trans-2-methyl substituent. The higher molecular weight and increased steric bulk alter the scaffold's lipophilicity and shape, which are critical parameters for fragment-based drug design and for maintaining the correct orientation of the amidine group in enzyme active sites.

medicinal chemistry scaffold design physicochemical properties

Trans vs. Cis Diastereomer Differentiation

The trans configuration of the 2-methylcyclopropane ring imparts a defined spatial relationship between the amidine functionality and the methyl group. In the trans isomer, these substituents occupy opposite faces of the cyclopropane ring, resulting in a different molecular shape and dipole orientation compared to the cis isomer. While direct quantitative biological or reactivity data for the cis analog are absent from the public literature, the trans configuration is explicitly specified in patents and synthetic protocols (WO 03/087064) as the required geometry for downstream pyrimidine-forming reactions . This indicates that the trans diastereomer is the synthetic input of choice for specific structure-activity relationship-dependent transformations.

stereochemistry diastereoselectivity conformational analysis

Purity Specification vs. 1-Methyl Regioisomer

The commercial specification for trans 2-methyl-cyclopropanecarboxamidine hydrochloride from CymitQuimica (Biosynth brand) states a minimum purity of 95% . In comparison, 1-methylcyclopropane-1-carboximidamide hydrochloride (CAS 78104-89-9), a regioisomeric analog carrying the methyl group at the 1-position rather than the 2-position, is listed by Sigma-Aldrich (Enamine source) with an identical minimum purity of 95% and a characterized melting point of 185-187 °C . The target compound's melting point is not disclosed by the vendor, which represents a gap in characterization data relative to the 1-methyl regioisomer.

quality control purity specification procurement

Pyrimidine Synthesis Building Block

The trans 2-methylcyclopropanecarboxamidine hydrochloride scaffold has been explicitly employed as a key intermediate in the synthesis of 4-Methyl-5-(2-(2-methylcyclopropyl)-pyrimidin-4-yl)thiazol-2-amine, a compound reported in the medicinal chemistry literature (J. Med. Chem. 2004, 47, 1662-1675) . In this synthetic route, the cis/trans mixture of 2-methyl-cyclopropanecarboxamidine hydrochloride is condensed with a suitable electrophile to construct the pyrimidine core. The unsubstituted cyclopropanecarboxamidine would yield a different 2-cyclopropylpyrimidine product, and the 2,2-dimethyl analog would introduce additional steric hindrance that could impede cyclization. This establishes a documented, application-specific reason to select the trans-2-methyl scaffold over its unsubstituted or dimethylated counterparts.

synthetic chemistry heterocycle synthesis building block

Differential Evidence: Cautionary Note

After an exhaustive search of primary research papers, patents, authoritative databases, and reputable vendor datasheets, the following must be stated: no direct head-to-head biological activity comparison (e.g., IC50, Ki, cell-based assay), no comparative pharmacokinetic study, and no selectivity profiling data were found for trans 2-methyl-cyclopropanecarboxamidine hydrochloride against any of its close structural analogs. The differential evidence presented above relies on molecular formula identity, stereochemical rationale, vendor purity specifications, and a single documented synthetic application. Prospective purchasers should be aware that claims of superior activity, selectivity, or in vivo performance for this compound over its analogs are not supported by publicly available quantitative data at this time.

evidence gap comparator data procurement risk

trans 2-Methyl-cyclopropanecarboxamidine hydrochloride: Application Scenarios


2-Methylcyclopropyl Pyrimidine Library Synthesis

Based on the documented use of trans/cis 2-methyl-cyclopropanecarboxamidine hydrochloride in constructing 2-(2-methylcyclopropyl)pyrimidine derivatives (J. Med. Chem. 2004, 47, 1662-1675; WO 03/087064), this compound is the required starting material for medicinal chemistry teams developing muscarinic M3 receptor antagonists or PDE4 inhibitors with a 2-methylcyclopropyl pharmacophore . Substitution with the unsubstituted cyclopropane analog would eliminate the methyl group essential for the reported SAR.

Fragment-Based Discovery with Constrained Cyclopropane Scaffold

The trans-2-methylcyclopropane scaffold provides a rigid, three-dimensional framework that positions the amidine hydrogen-bond donor/acceptor motif in a defined orientation. This is advantageous for fragment-based screening campaigns where conformational rigidity enhances binding entropy and target selectivity. The compound's commercial availability as a racemic mixture (≥95% purity) from Biosynth/CymitQuimica makes it accessible for initial fragment soaking or biophysical screening.

Chiral Resolution of Cyclopropanecarboxamidine Enantiomers

Since the compound is supplied as a racemic trans mixture, analytical chemistry groups may employ it to develop chiral HPLC or SFC methods for resolving (1R,2R) and (1S,2S) enantiomers. Such methods are essential for generating enantiopure material for downstream asymmetric synthesis or for evaluating enantiomer-specific biological activity. The absence of a published melting point for the racemate represents an opportunity to contribute reference data to the community.

Regioisomeric Selectivity Studies

Researchers comparing the reactivity or biological activity of 2-methyl vs. 1-methyl cyclopropanecarboxamidine isomers can source this compound alongside 1-methylcyclopropane-1-carboximidamide hydrochloride (Sigma-Aldrich/Enamine, mp 185-187 °C) . Such comparative studies can elucidate how the position of the methyl substituent on the cyclopropane ring influences enzyme inhibition, receptor binding, or chemical reactivity.

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